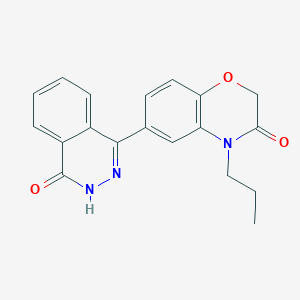

![molecular formula C18H19NO3S2 B2968931 Methyl 2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 896353-86-9](/img/structure/B2968931.png)

Methyl 2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene-based compounds, like the one you mentioned, are a class of heterocyclic compounds that have been of interest due to their potential biological activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

While specific synthesis methods for the compound you mentioned are not available, thiophene derivatives are typically synthesized via condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex, with various functional groups that can be introduced at different positions on the thiophene ring . These substitutions can significantly affect the properties of the resulting molecules .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, depending on the functional groups present. For example, they can be methylated, brominated, or undergo other transformations .Scientific Research Applications

Heterocyclic Synthesis

One notable application of compounds related to Methyl 2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is in the synthesis of various heterocyclic compounds. A study by Mohareb et al. (2004) explored the synthesis of Benzo[b]thiophen-2-yl-hydrazonoesters, which involved reactions with nitrogen nucleophiles to yield derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Inhibition of Urokinase

A synthesis study by Bridges et al. (1993) discussed the creation of 4-substituted benzo[b]thiophene-2-carboxamidines, which were effective in selectively inhibiting urokinase-type plasminogen activator with significant potency. This showcases the compound's potential in biomedical applications (Bridges, Lee, Schwartz, Towle, & Littlefield, 1993).

Luminescent Supramolecular Assemblies

Osterod et al. (2001) reported the synthesis of stilbenecarboxylic acids and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids, which are structurally related to the query compound. These acids form complexes with an imidazoline base and exhibit strong photoluminescence, indicating their potential use in materials science (Osterod, Peters, Kraft, Sano, Morrison, Feeder, & Holmes, 2001).

Antiarrhythmic and Antianxiety Activities

A study conducted by Amr et al. (2010) synthesized novel thiophene derivatives and assessed their antiarrhythmic, serotonin antagonist, and antianxiety activities. Their findings suggest potential applications in pharmacology (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Adenosine A1 Receptor Allosteric Enhancers

Nikolakopoulos et al. (2006) studied 2-aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers. This research indicates the compound's role in enhancing receptor activity, which has implications in neuropharmacology (Nikolakopoulos, Figler, Linden, & Scammells, 2006).

Antimicrobial Evaluation

Talupur et al. (2021) synthesized and evaluated the antimicrobial properties of thiophene-2-carboxamides, demonstrating the compound's relevance in antimicrobial research (Talupur, Satheesh, & Chandrasekhar, 2021).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

methyl 2-[(4-methylsulfanylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S2/c1-22-18(21)15-13-5-3-4-6-14(13)24-17(15)19-16(20)11-7-9-12(23-2)10-8-11/h7-10H,3-6H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMLOVUOLSOZKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B2968851.png)

![6-(2-Methylsulfanylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2968854.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2968855.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2968858.png)

![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N'-[(1E)-(dimethylamino)methylidene]acetohydrazide](/img/structure/B2968860.png)

![[(1R,3S)-3-(Chloromethyl)cyclohexyl]methanamine;hydrochloride](/img/structure/B2968863.png)

![4-Bromo-1-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2968868.png)

![2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid](/img/structure/B2968871.png)